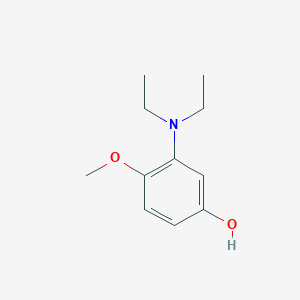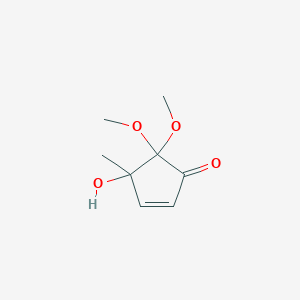![molecular formula C10H12O2 B14597156 [(2R,4S)-4-phenyloxetan-2-yl]methanol CAS No. 61276-34-4](/img/structure/B14597156.png)
[(2R,4S)-4-phenyloxetan-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,4S)-4-phenyloxetan-2-yl]methanol is a chiral compound with a unique structure that includes an oxetane ring and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S)-4-phenyloxetan-2-yl]methanol typically involves the use of chiral starting materials and stereoselective reactions. One common method includes the reaction of a chiral oxetane derivative with a phenyl-containing reagent under controlled conditions to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and specific reaction conditions are often employed to maintain the stereochemical integrity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
[(2R,4S)-4-phenyloxetan-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions
Oxidation: PCC, DMP
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: TsCl, SOCl2 (Thionyl chloride)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary or tertiary alcohols
Substitution: Formation of ethers, esters, or halides
Wissenschaftliche Forschungsanwendungen
[(2R,4S)-4-phenyloxetan-2-yl]methanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of [(2R,4S)-4-phenyloxetan-2-yl]methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(2R,4S)-4-fluoropyrrolidin-2-yl]methanol
- [(2R,4S)-2-methyl-2,3,3,4-tetrahydroxytetrahydrofuran]
Uniqueness
[(2R,4S)-4-phenyloxetan-2-yl]methanol is unique due to its oxetane ring structure combined with a phenyl group, which imparts distinct stereochemical properties and reactivity. This makes it a valuable compound in asymmetric synthesis and chiral chemistry .
Eigenschaften
CAS-Nummer |
61276-34-4 |
|---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
[(2R,4S)-4-phenyloxetan-2-yl]methanol |
InChI |
InChI=1S/C10H12O2/c11-7-9-6-10(12-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10+/m1/s1 |
InChI-Schlüssel |
RHDWQQSYKQBDGI-ZJUUUORDSA-N |
Isomerische SMILES |
C1[C@@H](O[C@@H]1C2=CC=CC=C2)CO |
Kanonische SMILES |
C1C(OC1C2=CC=CC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2,4-Dimethoxy-3-methylphenyl)ethylidene]hydroxylamine](/img/structure/B14597073.png)


![({2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}sulfanyl)acetonitrile](/img/structure/B14597089.png)



![Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]-](/img/structure/B14597107.png)



![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14597138.png)
![1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole](/img/structure/B14597148.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597152.png)
